N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
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Description
N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H18FNO2S and its molecular weight is 319.39. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Derivatives for Biological Studies
- Development of Fluorine-18-labeled Antagonists: Synthesis of fluorinated derivatives of WAY 100635, a serotonin 1A (5-HT1A) antagonist, was conducted to explore their biological properties. These derivatives, including N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide, were evaluated for their potential in neuroscience research, particularly in understanding serotonin dynamics in the brain (Lang et al., 1999).
Application in Neuroimaging and Alzheimer's Disease Research
- Serotonin 1A Receptors in Alzheimer's Disease: A derivative of this compound was used in PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This study provided insights into the receptor's role in the disease (Kepe et al., 2006).
Exploration in Photoinitiated Polymerization
- Photoinitiated Cationic Polymerization: Research on the polymerization of vinylcyclopropanes, including derivatives of this compound, highlights their potential in the field of material sciences. These studies shed light on the polymerization mechanisms and the stability of the resulting materials (Abdo Al-Doaiss et al., 2005).
Utilization in Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Activities: Compounds including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylate, a related structure, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These studies contribute to the development of new pharmaceutical agents (Raghavendra et al., 2016).
Properties
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methoxy-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-16-7-4-12(11-15(16)18)17(20)19(13-5-6-13)9-8-14-3-2-10-22-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABTPLZISDWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.